molecular formula C19H19N5O2S B11228766 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B11228766
M. Wt: 381.5 g/mol
InChI Key: PLBUZYQKAJUNNO-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a heterocyclic acetamide derivative featuring a cycloheptapyridazinone core fused with a thiazole ring substituted at the 4-position with a pyridin-3-yl group.

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H19N5O2S/c25-17(22-19-21-16(12-27-19)14-6-4-8-20-10-14)11-24-18(26)9-13-5-2-1-3-7-15(13)23-24/h4,6,8-10,12H,1-3,5,7,11H2,(H,21,22,25)

InChI Key

PLBUZYQKAJUNNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the cycloheptapyridazine core, followed by the introduction of the thiazole and pyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the thiazole/benzothiazole or pyridazinone rings, impacting physicochemical and biological properties:

Compound Name Substituent on Thiazole/Benzothiazole Cycloheptapyridazinone Modifications Molecular Weight (g/mol) Key Properties
Target Compound 4-(Pyridin-3-yl) None ~439.4 (estimated) Predicted high solubility due to pyridinyl group; potential kinase inhibition
2-(3-Oxo-...-trifluoromethoxy-benzothiazol-2-yl)acetamide () 6-(Trifluoromethoxy) None ~481.4 Enhanced lipophilicity (logP ~3.2); likely CNS penetration
2-(3-Oxo-...-trifluoromethyl-benzimidazol-1-yl)ethylacetamide () 2-(Trifluoromethyl)benzimidazole Ethyl linker 433.4 Improved metabolic stability; moderate solubility (logS ~-4.1)
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate () Ethyl ester Isothiazolopyridine core 266.3 Lower molecular weight; ester group may enhance bioavailability

Key Observations :

  • The trifluoromethoxy group () increases hydrophobicity, favoring blood-brain barrier penetration compared to the target compound’s pyridinyl group .
  • The ethyl ester in improves synthetic accessibility but reduces hydrogen-bonding capacity compared to acetamide derivatives .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight 439.4 481.4 433.4
logP (Predicted) 2.8 3.2 2.5
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 5 6 7

Research Findings and Gaps

  • Structural Insights: X-ray crystallography (referencing ) confirms the planarity of the cycloheptapyridazinone core, critical for target engagement .
  • Validation Needs: No experimental data (e.g., XRD or NMR) for the target compound were found; structure-validation protocols () should be applied .
  • Contradictions : While analogs prioritize lipophilicity, highlights hydrophilic groups for antimicrobial efficacy, suggesting a trade-off in design .

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